

comprehensive literature review of AT-127

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| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | AT-127 | |
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Part 1: ATR-127

ATR-127 is a novel, high-efficacy dual agonist for the β2- and β3-adrenergic receptors (ARs) with demonstrated potential for the treatment of obesity and its metabolic comorbidities.[1][2][3] [4] Preclinical studies indicate that ATR-127 improves whole-body metabolism through beneficial effects on skeletal muscle and brown adipose tissue (BAT), while potentially limiting the cardiovascular complications associated with non-selective β-AR agonists.[1][5]

Mechanism of Action

ATR-127 simultaneously activates β 2- and β 3-adrenergic receptors.[1][2] These G-protein coupled receptors are predominantly coupled to Gs proteins, which activate adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] This signaling cascade leads to a variety of metabolic effects:

- In Skeletal Muscle: Activation of β2-ARs enhances glucose uptake.[1][5]
- In Brown Adipose Tissue (BAT): Activation of β3-ARs stimulates thermogenesis and glucose uptake.[1][5]

ATR-127 is designed to have limited activity at β1-ARs, the stimulation of which is linked to adverse cardiovascular effects such as increased heart rate.[1]

Quantitative Data from Preclinical Studies



The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of ATR-127.

Table 1: In Vitro Efficacy of ATR-127

| Parameter | Cell Line | Agonist | Concentration | Result |
|--------------------------|--------------------------|---------|---------------|--|
| Glucose Uptake | L6 muscle cells | ATR-127 | 1 μΜ | Robustly enhanced GLUT4-mediated glucose uptake |
| Intramyocellular cAMP | L6 muscle cells | ATR-127 | Not specified | Lower accumulation compared to isoprenaline |
| BAT Glucose Uptake | Primary brown adipocytes | ATR-127 | Not specified | Markedly increased |
| BAT Thermogenesis | Primary brown adipocytes | ATR-127 | Not specified | Robustly enhanced |

Table 2: In Vivo Efficacy of ATR-127 in Diet-Induced Obese (DIO) Mice



| Parameter | Treatment | Duration | Result |
|-----------------------------------|--------------------------|----------|-----------------------|
| Glucose Homeostasis | 5 mg/kg ATR-127 daily | 21 days | Dramatically improved |
| Body Weight | 5 mg/kg ATR-127 daily | 21 days | Significant decrease |
| Fat Mass | 5 mg/kg ATR-127 daily | 21 days | Significant decrease |
| Skeletal Muscle Glucose Uptake | 5 mg/kg ATR-127 daily | 21 days | Enhanced |
| BAT Thermogenesis | 5 mg/kg ATR-127 daily | 21 days | Enhanced |
| Hepatic Steatosis | 5 mg/kg ATR-127 daily | 21 days | Improved |

Experimental Protocols

In Vitro Studies:

- Cell Lines: L6 muscle cells were utilized to assess skeletal muscle glucose uptake and cAMP accumulation. Primary brown adipocytes were used for in vitro assessments of glucose uptake and thermogenesis.[1][3]
- cAMP Accumulation Assay: The effect of ATR-127 on cAMP accumulation was compared to the non-selective β-AR agonist isoprenaline across various rodent β-AR subtypes.[1][3]
- Glucose Uptake Assay: L6 muscle cells were stimulated with ATR-127 to measure GLUT4-mediated glucose uptake.[1][3]

In Vivo Studies:

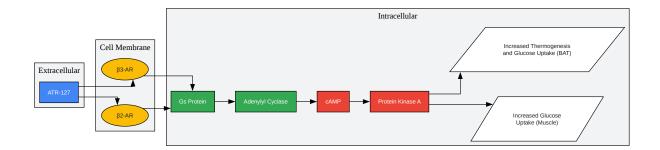
- Animal Model: Diet-induced obese (DIO) mice were used to evaluate the therapeutic effects of ATR-127 on obesity and related metabolic disorders.[1]
- Treatment Protocol: DIO mice were treated with 5 mg/kg of ATR-127 daily for 21 days.[1]



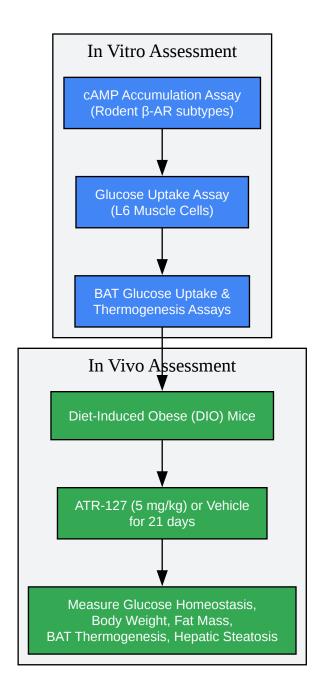
• Endpoints: The study investigated the effects of ATR-127 on glucose homeostasis, body weight, fat mass, skeletal muscle glucose uptake, BAT thermogenesis, and hepatic steatosis. [1]

Signaling Pathways and Experimental Workflows

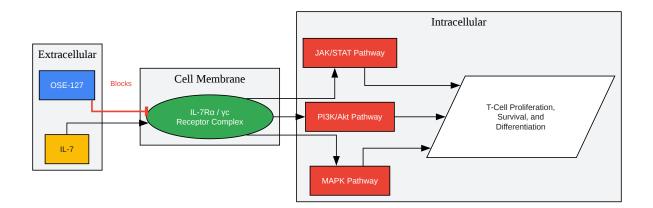




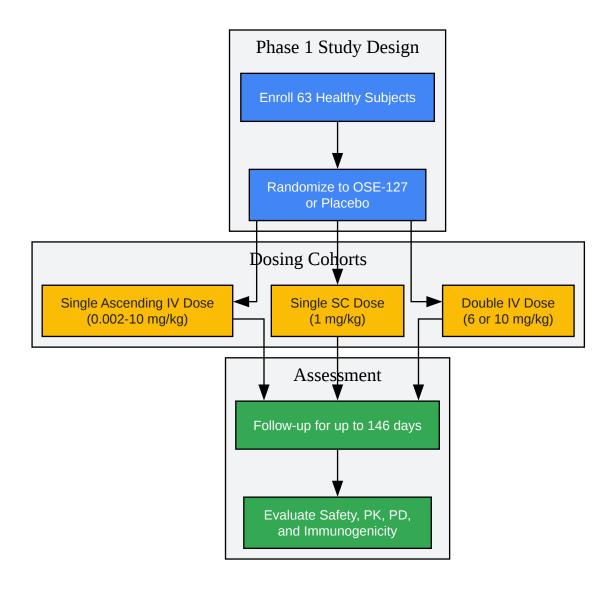












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References

• 1. The novel adrenergic agonist ATR-127 targets skeletal muscle and brown adipose tissue to tackle diabesity and steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. 52. The Novel Adrenergic Agonist ATR-127 Targets Skeletal Muscle and Brown Adipose Tissue to Tackle Diabesity and Steatohepatitis | Edgars Suna Group [ospt.osi.lv]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. The novel adrenergic agonist ATR-127 targets skeletal muscle and brown adipose tissue to tackle diabesity and steatohepatitis PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
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